1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPREPDBBMUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrimidine-piperazine intermediate is synthesized via nucleophilic substitution between 4-chloro-6-methylpyrimidine and piperazine. In anhydrous ethanol under reflux (12–24 hours), the chloride displacement yields 4-(6-methylpyrimidin-4-yl)piperazine. Microwave-assisted synthesis (155°C, 30 minutes) accelerates this step, achieving >80% conversion.
Reaction Scheme:
$$
\text{4-Chloro-6-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{4-(6-Methylpyrimidin-4-yl)piperazine} + \text{HCl}
$$
Protective Group Strategy
To prevent disubstitution, tert-butoxycarbonyl (Boc) protection is employed:
- Boc-piperazine reacts with 4-chloro-6-methylpyrimidine in tetrahydrofuran (THF) at 0°C→room temperature.
- Deprotection with trifluoroacetic acid (TFA) yields the mono-substituted piperazine.
Synthesis of 1-(Naphthalen-1-yl)-2-bromoethanone
Friedel-Crafts Acylation
Naphthalene undergoes Friedel-Crafts acylation with bromoacetyl chloride (AlCl₃ catalyst, dichloromethane, 0°C→reflux) to regioselectively form 1-(naphthalen-1-yl)-2-bromoethanone. The α-position bromination is confirmed via $$^1$$H NMR (δ 4.2 ppm, CH₂Br).
Reaction Conditions:
Coupling of Piperazine and Bromoethanone
Nucleophilic Substitution
4-(6-Methylpyrimidin-4-yl)piperazine reacts with 1-(naphthalen-1-yl)-2-bromoethanone in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 0°C→room temperature (12 hours), followed by aqueous workup and silica gel chromatography (CHCl₃:MeOH, 95:5).
Reaction Scheme:
$$
\text{4-(6-Methylpyrimidin-4-yl)piperazine} + \text{1-(Naphthalen-1-yl)-2-bromoethanone} \xrightarrow{\text{DMF, NaH}} \text{Target Compound} + \text{HBr}
$$
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH | 72 |
| Solvent | DMF | 72 |
| Temperature | 0°C→rt | 72 |
| Alternative Base | K₂CO₃ | 58 |
Alternative Route: Reductive Amination
Ketone-Amine Coupling
A two-step reductive amination avoids bromoethanone instability:
- Condensation: 2-(Naphthalen-1-yl)acetaldehyde reacts with 4-(6-methylpyrimidin-4-yl)piperazine in methanol (rt, 6 hours).
- Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the amine.
Advantages:
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microwave-assisted continuous flow systems reduce reaction times (e.g., 30 minutes vs. 24 hours). A pilot-scale setup (5 L reactor) achieves 85% yield with >99% purity.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 12 |
| Solvent Intensity | 0.6 L/kg |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the piperazine ring and planar naphthalene moiety.
Challenges and Mitigation
Regioselectivity in Friedel-Crafts
Naphthalene’s α/β acylation is controlled by AlCl₃ stoichiometry:
Piperazine Disubstitution
Using Boc-protection reduces di-substitution from 22% to <5%.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Piperazine Scaffolds
The following table compares key structural and physicochemical properties of the target compound with related derivatives:
Key Observations :
- Substituent Effects on Activity : The target compound’s naphthalen-1-yl group likely increases lipophilicity compared to smaller aryl groups (e.g., 5j–5l), which may enhance membrane penetration but reduce aqueous solubility. Chloro and fluoro substituents in 5j–5l correlate with stronger PARP1 inhibition (IC50 < 0.5 µM), suggesting that electron-withdrawing groups improve enzyme binding .
- Thermal Stability : Piperazine derivatives with sulfonyl groups (e.g., 7e, 7p) exhibit higher melting points (>130°C) than pyrimidine analogs, likely due to stronger intermolecular interactions .
- Synthetic Yields : Most analogs (e.g., 5j–5l) are synthesized in high yields (≥88%) via nucleophilic substitution or coupling reactions, indicating robust scalability for the target compound’s synthesis .
Physicochemical Properties
- Lipophilicity : The naphthalen-1-yl group in the target compound increases logP compared to phenyl or chlorophenyl analogs, which may improve blood-brain barrier penetration but complicate formulation .
- Solubility : Pyrimidine derivatives (e.g., 5j–5l) typically show moderate aqueous solubility (1–10 mg/mL), while sulfonyl analogs (e.g., 7e) require co-solvents due to lower solubility (<1 mg/mL) .
Biological Activity
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of 298.40 g/mol. The compound features a piperazine ring linked to a naphthalene moiety and a pyrimidine derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Recent studies have shown that related compounds exhibit significant inhibition of PARP1, an enzyme involved in DNA repair mechanisms. This inhibition leads to increased cellular apoptosis, particularly in cancer cells that rely on PARP for survival under DNA-damaging conditions .
- Caspase Activation : The compound has been observed to enhance the activity of caspases, which are crucial in the execution phase of cell apoptosis. This suggests that it may promote programmed cell death in cancerous cells .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18 | PARP inhibition and caspase activation |
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis through DNA damage |
| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 18 µM. The mechanism was linked to PARP inhibition and subsequent activation of apoptotic pathways .
- HeLa Cells : Another study reported that this compound induced apoptosis in HeLa cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with high solubility in aqueous solutions. However, detailed toxicity assessments are necessary to evaluate its safety profile before clinical application.
Q & A
Q. What are the established synthetic routes for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of naphthalene-derived ketones with piperazine intermediates under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Introduction of the 6-methylpyrimidin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography with silica gel or recrystallization is essential for isolating the final product with >90% purity . Key variables include temperature control (80–120°C), solvent choice (DMF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 429.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-pyrimidine linkage .
Q. What preliminary biological screening data exist for this compound, and which assays are recommended for initial activity assessment?
- Enzyme Inhibition : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays to measure IC₅₀ values .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to identify therapeutic windows .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity across studies?
Discrepancies often arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous buffers .
- Assay Conditions : Control pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) to mimic physiological environments .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human or rodent) to assess degradation rates and identify active metabolites .
Q. What structure-activity relationship (SAR) strategies enhance target selectivity for this compound?
- Piperazine Modifications : Replace the 6-methyl group on pyrimidine with electron-withdrawing groups (e.g., -Cl or -CF₃) to improve kinase binding affinity .
- Naphthyl Substitutions : Introduce hydroxyl or methoxy groups at the 2-position to enhance solubility without compromising logP values (<3.5) .
- Linker Optimization : Replace the ethanone spacer with a sulfonamide group to reduce off-target interactions with GPCRs .
Q. What methodologies are employed to resolve pharmacokinetic limitations such as poor bioavailability?
- Prodrug Design : Synthesize phosphate or acetate esters of the naphthyl group to improve aqueous solubility and intestinal absorption .
- Nanoparticle Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to enhance circulation half-life in vivo .
- CYP450 Profiling : Identify metabolic hotspots (e.g., piperazine N-methylation) using recombinant CYP isoforms to guide structural refinements .
Data Contradiction Analysis
Q. Why do in vitro and in vivo efficacy results diverge for this compound, and how can this be mitigated?
- Plasma Protein Binding : Measure free fraction using equilibrium dialysis; >95% binding may reduce effective concentrations in vivo .
- Tissue Distribution : Track biodistribution via PET imaging with ¹⁸F-labeled analogs to correlate target engagement with efficacy .
- Species Differences : Compare metabolic profiles in human vs. rodent hepatocytes to refine translational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
